2-(4-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of methoxyphenoxy and tribromo-hydroxyphenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of 2-(4-methoxyphenoxy)acetic acid, which is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the condensation of this hydrazide with 2,4,6-tribromo-3-hydroxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The hydrazide moiety can be reduced to form hydrazines.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. The tribromo-hydroxyphenyl group plays a significant role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)propionic acid: Known for its sweetness inhibitory activity.
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Studied for its structural and electronic properties.
Uniqueness
2-(4-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of methoxyphenoxy and tribromo-hydroxyphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H13Br3N2O4 |
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Molecular Weight |
537.0 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13Br3N2O4/c1-24-9-2-4-10(5-3-9)25-8-14(22)21-20-7-11-12(17)6-13(18)16(23)15(11)19/h2-7,23H,8H2,1H3,(H,21,22)/b20-7+ |
InChI Key |
LHFKDYIOOOXALL-IFRROFPPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=C(C=C2Br)Br)O)Br |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=C(C=C2Br)Br)O)Br |
Origin of Product |
United States |
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